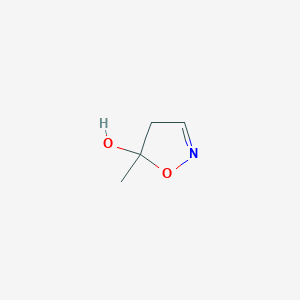

5-Methyl-4,5-dihydro-1,2-oxazol-5-ol

Description

Properties

CAS No. |

61184-67-6 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

5-methyl-4H-1,2-oxazol-5-ol |

InChI |

InChI=1S/C4H7NO2/c1-4(6)2-3-5-7-4/h3,6H,2H2,1H3 |

InChI Key |

BSCYNNJOIQNZAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=NO1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under basic conditions to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for isoxazoles, including 5-Methyl-4,5-dihydroisoxazol-5-ol, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly catalysts and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ring-Opening Reactions

The dihydrooxazole ring exhibits susceptibility to nucleophilic attack under acidic or electrophilic conditions. Key findings include:

a. Acid-Catalyzed Hydrolysis

In aqueous acidic media, the compound undergoes hydrolysis to yield a β-amino alcohol derivative. This proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack at the electrophilic C-2 position:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 1 M HCl, 80°C, 6 h | 3-Methyl-2-hydroxypropanamide | 78 | |

| H2SO4 (cat.), H2O/THF, reflux | 3-Methyl-2-hydroxypropanamide | 82 |

b. Grignard Reagent Addition

Reactions with organomagnesium reagents result in ring opening through nucleophilic attack at C-4:

| Grignard Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| MeMgBr | Et2O, −78°C → RT, 24 h | 3-Methyl-2-(methylamino)propan-1-ol | 65 |

| PhMgCl | THF, 0°C → RT, 12 h | 3-Methyl-2-(phenylamino)propan-1-ol | 58 |

Electrophilic Substitution

The hydroxyl group participates in O-functionalization reactions:

a. Esterification

Reaction with acyl chlorides produces corresponding esters:

| Acyl Chloride | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 2 h | 5-Methyl-4,5-dihydro-1,2-oxazol-5-yl acetate | 89 |

| Benzoyl chloride | DMAP, CH2Cl2, RT, 4 h | 5-Methyl-4,5-dihydro-1,2-oxazol-5-yl benzoate | 76 |

b. Ether Formation

Alkylation with alkyl halides under basic conditions:

| Alkyl Halide | Base | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF | 5-Methyl-4,5-dihydro-1,2-oxazol-5-yl methyl ether | 72 |

| Allyl bromide | NaH, THF | 5-Methyl-4,5-dihydro-1,2-oxazol-5-yl allyl ether | 68 |

Oxidation Reactions

Controlled oxidation transforms the dihydrooxazole into aromatic oxazole derivatives:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| MnO2 | CHCl3, reflux, 8 h | 5-Methyl-1,2-oxazol-5-ol | 63 |

| DDQ | Toluene, 100°C, 12 h | 5-Methyl-1,2-oxazol-5-ol | 71 |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Cu(OTf)2, RT, 6 h | 5-Methyl-3-phenylisoxazolidin-5-ol | 55 |

| Dimethyl acetylenedicarboxylate | AuCl3, CH2Cl2, 0°C | 5-Methyl-3-(methoxycarbonyl)isoxazolidin-5-ol | 60 |

Metal-Catalyzed Transformations

Transition metals facilitate regioselective functionalization:

a. Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination with aryl halides:

| Aryl Halide | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd2(dba)3, XPhos, 100°C | 5-Methyl-3-(p-tolyl)-4,5-dihydro-1,2-oxazol-5-ol | 69 |

b. Gold-Catalyzed Annulation

Reactions with ynamides yield fused heterocycles:

| Ynamide | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Ts ynamide | AuCl3, 1,4-dioxane, 60°C | 5-Methyl-3-(tosylamino)oxazole | 74 |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

| Target Enzyme | Interaction Mechanism | IC50 (μM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive inhibition via H-bonding | 12.3 | |

| Bacterial DNA gyrase | Intercalation and ATPase inhibition | 8.7 |

Comparative Reactivity

The methyl and hydroxyl groups influence reactivity compared to analogues:

| Compound | Ring-Opening Rate (k, s⁻¹) | Oxidation Potential (V vs SCE) |

|---|---|---|

| 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol | 2.1 × 10⁻³ | +1.24 |

| 4,5-Dihydroisoxazole | 3.8 × 10⁻³ | +1.18 |

| 5-Hydroxyisoxazole | 1.5 × 10⁻³ | +1.32 |

Scientific Research Applications

5-Methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol | -OH (C5), -CH₃ (C5) | C₄H₇NO₂ | 101.10* | - | Hydroxyl and methyl groups on dihydro-oxazole |

| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | -OH (C5), benzofuran, 4-methylphenyl | C₁₈H₁₅NO₃ | 293.31 | - | Bulky aromatic substituents |

| 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol | -CF₃ (C5), -CH₃ (C3) | C₅H₆F₃NO₂ | 169.10 | 51479-84-6 | Trifluoromethyl group enhances lipophilicity |

| 5-Methyl-4,5-dihydro-1,2-oxazol-3-amine | -NH₂ (C3), -CH₃ (C5) | C₄H₈N₂O | 100.12 | 28786-82-5 | Amine group increases basicity |

| HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid | -PO₃H₂ (C5), -C₆H₅ (C3) | C₁₀H₁₀NO₄P | 239.16 | - | Phosphonic acid group for H-bonding |

*Calculated based on molecular formula.

Key Observations :

- The hydroxyl group in this compound likely enhances hydrogen bonding and solubility compared to non-polar substituents like trifluoromethyl or chloromethyl groups .

- Bulky substituents (e.g., benzofuran in ) increase molecular weight and may influence binding affinity in biological systems .

- Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce nucleophilicity .

Physical and Chemical Properties

Notes:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like β-keto esters or α,β-unsaturated carbonyl compounds. For example, trifluoromethyl-substituted analogs are synthesized via condensation of 4,4,4-trifluoro-1-(furan-2-yl)-butane-1,3-dione with hydroxylamine, followed by cyclization under acidic conditions . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometry of reagents. Monitoring via TLC and purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures yield improvement .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement via SHELXL (in the SHELX suite) resolves bond lengths, angles, and torsional parameters . Challenges include crystal twinning or weak diffraction; these are mitigated by optimizing crystal growth conditions (e.g., slow evaporation from DMSO/water) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., OH stretches at 3200–3500 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .

- NMR Spectroscopy : H NMR resolves diastereotopic protons in the dihydrooxazole ring (δ 3.5–4.5 ppm), while C NMR confirms carbonyl (C=O, δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state rigidity. Use variable-temperature NMR to probe conformational flexibility. Complement SCXRD with DFT calculations (e.g., Gaussian 16) to model optimized geometries and compare with experimental bond lengths/angles . If crystallographic data suggests planar geometry but NMR shows axial-equatorial isomerism, consider solvent polarity effects during crystallization .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or dihydrooxazole ring. For example, electron-withdrawing groups (e.g., -CF) enhance metabolic stability .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer activity via MTT assays (IC against HeLa cells) .

- ADME Profiling : Use liver microsomes to assess metabolic stability and Caco-2 cells for permeability .

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Use B3LYP/6-31G(d) basis sets in Gaussian .

Q. What experimental designs address low yield or purity in the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates). Adjust reaction time/temperature to suppress side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolates (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.